molecular formula C16H25N3O3 B1392502 1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid CAS No. 1242862-38-9

1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid

Cat. No. B1392502
M. Wt: 307.39 g/mol
InChI Key: NWDODVNQCAFDGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This typically includes the compound’s systematic name, its molecular formula, and its structural formula. The compound’s class or family, as well as any important functional groups or structural features, would also be noted.



Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of any challenges or unique aspects of the synthesis process.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used in this analysis.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include its reactivity with various reagents, its behavior under different conditions, and any catalysts that might affect its reactivity.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and spectral data. It could also include its thermodynamic properties and any characteristic reactions.


Scientific Research Applications

Novel Synthesis Methods

A novel synthesis method for the pyrrolo[2,1-c][1,4]benzodiazocine ring system, which involves the use of 1 H -Pyrrole-2-carbaldehyde, demonstrates the potential of derivatives of 1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid in complex organic synthesis processes (Koriatopoulou, Karousis, & Varvounis, 2008).

Development of Antimicrobial Agents

Research focused on the synthesis and bioevaluation of pyrrole derivatives, including those similar to the compound , shows promise in developing new antimicrobial agents. This includes the successful transformation of ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates into compounds with significant anti-staphylococcus activity (2020).

Synthesis of Polysubstituted Pyrroles

Studies on the modification of alkyl 1-(2-alkoxy-2-oxoethyl)-4-formyl-1H-pyrrole-2-carboxylates into various polysubstituted pyrroles highlight the adaptability of similar compounds in generating diverse pyrrole derivatives, which are crucial in medicinal chemistry and organic synthesis (Štětinová et al., 2005).

Application in Pyrazole Synthesis

Research into the reaction of similar ethyl pyrrole-2-carboxylate derivatives with hydrazines for the selective formation of pyrazoles underlines the role of such compounds in the synthesis of pyrazoles, which are valuable in pharmaceutical research (Mikhed’kina et al., 2009).

Synthesis of Anticonvulsant Compounds

Investigations on the synthesis of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, structurally related to the compound , indicate its potential in creating molecules with significant anticonvulsant activity (Kamiński, Rzepka, & Obniska, 2011).

Synthesis of Antibacterial Agents

The synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxy lic acid, a compound structurally related to the one , demonstrates its potential in creating broad-spectrum antibacterial agents (Stefancich et al., 1985).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound. This could include toxicity data, recommended safety precautions, and proper disposal methods.


Future Directions

This could involve potential applications for the compound, areas for further research, and any unsolved questions or challenges.


I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

1-ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-4-17-6-8-19(9-7-17)14(20)10-13-15(16(21)22)12(3)11-18(13)5-2/h11H,4-10H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDODVNQCAFDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CC2=C(C(=CN2CC)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 4
1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.